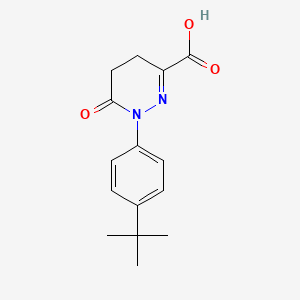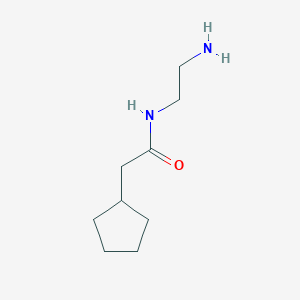
(2-Methoxypyrimidin-5-yl)(piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxypyrimidin-5-yl)(piperidin-1-yl)methanone is a heterocyclic compound that contains both pyrimidine and piperidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxypyrimidin-5-yl)(piperidin-1-yl)methanone typically involves the reaction of 2-methoxypyrimidine with piperidine under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the methanone linkage between the pyrimidine and piperidine rings. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the presence of a base like triethylamine to neutralize any acidic by-products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methoxypyrimidin-5-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group on the pyrimidine ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the methanone linkage can be reduced to a methylene group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide
Major Products
Oxidation: Formation of (2-Hydroxypyrimidin-5-yl)(piperidin-1-yl)methanone.
Reduction: Formation of (2-Methoxypyrimidin-5-yl)(piperidin-1-yl)methane.
Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced
Wissenschaftliche Forschungsanwendungen
(2-Methoxypyrimidin-5-yl)(piperidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic effects .
Wirkmechanismus
The mechanism of action of (2-Methoxypyrimidin-5-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter levels in the brain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Piperidin-1-ylpyrimidin-5-yl)boronic acid: Similar in structure but contains a boronic acid group instead of a methanone linkage.
2-(Aminomethyl)piperidine: Contains a piperidine ring with an aminomethyl group instead of a pyrimidine ring.
Uniqueness
(2-Methoxypyrimidin-5-yl)(piperidin-1-yl)methanone is unique due to the presence of both methoxy and methanone functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
IUPAC Name |
(2-methoxypyrimidin-5-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-16-11-12-7-9(8-13-11)10(15)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPXQOVUOZIXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2574534.png)

![N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2574540.png)
![(3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B2574541.png)
![4-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2574544.png)
![N-(4-methyl-1,3-thiazol-2-yl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2574546.png)
![2-({1-[2-(4-Chlorophenyl)acetyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2574547.png)
![6-Cyclohexyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)


![Benzeneacetic acid, 3,4-dimethoxy-, 2-[(phenylamino)thioxomethyl]hydrazide](/img/structure/B2574553.png)


